molecular formula C5H7NO2S2 B1400737 Thiophen-3-ylmethanesulfonamide CAS No. 1183629-62-0

Thiophen-3-ylmethanesulfonamide

Cat. No. B1400737
CAS RN: 1183629-62-0
M. Wt: 177.2 g/mol
InChI Key: SLVRRTVTWLZQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophen-3-ylmethanesulfonamide is a chemical compound with the molecular formula C5H7NO2S2 and a molecular weight of 177.2 g/mol . It is also known as Tms.


Molecular Structure Analysis

The molecular structure of Thiophen-3-ylmethanesulfonamide involves a five-membered ring made up of one sulfur atom . The frontier molecular orbitals were determined for various intramolecular interactions that are responsible for the stability of the compounds .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including Thiophen-3-ylmethanesulfonamide, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes Thiophen-3-ylmethanesulfonamide a potential candidate for corrosion prevention in various industries.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that Thiophen-3-ylmethanesulfonamide could be used in the development of new semiconductor materials.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . Thiophen-3-ylmethanesulfonamide could potentially be used in the production of these transistors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . Thiophen-3-ylmethanesulfonamide could be a potential material for OLEDs.

Safety And Hazards

Thiophen-3-ylmethanesulfonamide has several safety precautions associated with it. It is harmful if swallowed and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

thiophen-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVRRTVTWLZQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophen-3-ylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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